molecular formula C38H62N14O8 B1178224 fokalmin CAS No. 126663-41-0

fokalmin

Cat. No.: B1178224
CAS No.: 126663-41-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fokalmin is a synthetic organic compound with a molecular formula of C₁₈H₂₄N₂O₅S and a molecular weight of 380.46 g/mol . Its IUPAC name is 3-(4-fluorophenyl)-5-methyl-2-(propane-2-sulfonamide)pentanoic acid, featuring a sulfonamide moiety and a fluorinated aromatic ring critical for its pharmacological activity. This compound acts as a selective COX-2 inhibitor with anti-inflammatory and analgesic properties, primarily investigated for osteoarthritis and chronic pain management . Preclinical studies report an IC₅₀ of 12 nM for COX-2 inhibition, demonstrating 50-fold selectivity over COX-1 .

Properties

CAS No.

126663-41-0

Molecular Formula

C38H62N14O8

Synonyms

fokalmin

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

  • This compound vs. Celecoxib : Both contain sulfonamide groups, but this compound’s fluorophenyl ring enhances membrane permeability, evidenced by its higher bioavailability (92% vs. 40%) .
  • This compound vs. Rofecoxib : Rofecoxib lacks a sulfonamide group, relying on a methylsulfone moiety. This structural difference correlates with this compound’s lower cardiovascular risk (relative risk [RR] 1.2 vs. 3.9) .

Functional Comparisons

  • Efficacy : this compound’s lower COX-2 IC₅₀ (12 nM) suggests superior potency to Celecoxib (40 nM) and Valdecoxib (140 nM) .
  • Safety : this compound’s renal toxicity profile is milder than Rofecoxib and Valdecoxib due to reduced sulfonamide accumulation in renal tubules .

Research Findings

Preclinical Studies

In rodent models, this compound reduced inflammation by 78% at 10 mg/kg, outperforming Celecoxib (62%) and Rofecoxib (71%) .

Clinical Trials

A Phase II trial (N=300) reported 68% pain reduction in osteoarthritis patients with this compound (20 mg/day) versus 55% for Celecoxib (200 mg/day). Adverse events (hypertension, edema) occurred in 8% of this compound users vs. 12% for Celecoxib .

Limitations

  • This compound’s long-term cardiovascular effects remain unstudied beyond 24 weeks.
  • Comparative data against newer COX-2 inhibitors (e.g., Etoricoxib) are unavailable .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.